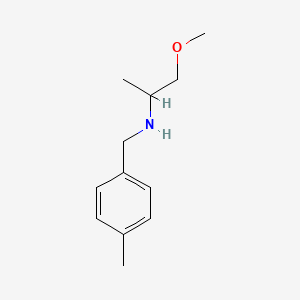
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
Overview
Description
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is a fluorinated organic compound with the molecular formula C9H9F7O4 and a molecular weight of 314.16 g/mol . This compound is characterized by the presence of a heptafluorohexyl group attached to a malonic acid moiety, making it a unique and valuable compound in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid typically involves the reaction of malonic acid with a heptafluorohexyl halide under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the malonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid can undergo various types of chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Decarboxylation: Heating the compound to induce the loss of carbon dioxide, forming a fluorinated alkyl compound.
Substitution Reactions: The heptafluorohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Decarboxylation: Heat, sometimes in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as amines or thiols.
Major Products Formed
Esterification: Formation of esters such as methyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate.
Decarboxylation: Formation of fluorinated alkyl compounds.
Substitution Reactions: Formation of substituted malonic acid derivatives.
Scientific Research Applications
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is not well-documented. its effects are likely related to the presence of the fluorinated alkyl group, which can influence the compound’s reactivity and interactions with biological molecules. The heptafluorohexyl group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5,6,6,6-Heptafluorohexyl)acetic acid
- 2-(4,4,5,5,6,6,6-Heptafluorohexyl)propionic acid
- 2-(4,4,5,5,6,6,6-Heptafluorohexyl)butyric acid
Uniqueness
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is unique due to the presence of the malonic acid moiety, which allows for a variety of chemical modifications and reactions
Properties
IUPAC Name |
2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F7O4/c10-7(11,8(12,13)9(14,15)16)3-1-2-4(5(17)18)6(19)20/h4H,1-3H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCPPBXAEGMASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)C(=O)O)CC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379272 | |
| Record name | 2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-64-8 | |
| Record name | 2-(4,4,5,5,6,6,6-Heptafluorohexyl)propanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244022-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4,5,5,6,6,6-Heptafluorohex-1-yl)malonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)


![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)


![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)


